BenchChemオンラインストアへようこそ!

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide

Transporter inhibition OCT1 (SLC22A1) hepatic uptake

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide (CAS 763139-08-8, molecular formula C25H28N2O2S, molecular weight 420.57 g/mol) is a synthetic arylthioacetamide derivative from a commercial screening library (SALOR/Molport series). Its structure integrates a 4-n-butylphenylacetamide motif with a 4-((2-hydroxybenzyl)amino)phenyl thioether bridge.

Molecular Formula C25H28N2O2S
Molecular Weight 420.57
CAS No. 763139-08-8
Cat. No. B2630075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide
CAS763139-08-8
Molecular FormulaC25H28N2O2S
Molecular Weight420.57
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O
InChIInChI=1S/C25H28N2O2S/c1-2-3-6-19-9-11-22(12-10-19)27-25(29)18-30-23-15-13-21(14-16-23)26-17-20-7-4-5-8-24(20)28/h4-5,7-16,26,28H,2-3,6,17-18H2,1H3,(H,27,29)
InChIKeyZEIWYNNKHALKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide (CAS 763139-08-8): Structural Identity and Screening Provenance


N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide (CAS 763139-08-8, molecular formula C25H28N2O2S, molecular weight 420.57 g/mol) is a synthetic arylthioacetamide derivative from a commercial screening library (SALOR/Molport series). Its structure integrates a 4-n-butylphenylacetamide motif with a 4-((2-hydroxybenzyl)amino)phenyl thioether bridge [1]. The compound belongs to a broader class of substituted thioacetamides explored as modafinil analogs and/or kinase-related probe candidates [2]. The closest purchasable analogs differ only in the terminal N-aryl substituent (e.g., methoxy, nitro, trifluoromethoxy) or the oxidation state of the benzyl-amino linker (benzylamine vs. benzylidene imine) [1].

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide: Why In-Class Thioether Analogs Are Not Automatically Interchangeable


Within the N-aryl-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide chemotype, even subtle N-aryl modifications produce large shifts in lipophilicity (computed LogP > 2 log units separating the 4-butylphenyl member from its 4-methoxy analog), altering membrane partitioning, plasma protein binding, and off-target liability profiles [1]. The benzylamino (CH2-NH) linker present in this compound is chemically distinct from the benzylidene imine (CH=N) variant (CAS 765285-01-6); the latter hydrolyzes under acidic conditions, while the former remains stable, leading to divergent biological readouts if used interchangeably [2]. These physicochemical properties propagate into differential transporter inhibition: this compound shows measurable OCT1 inhibition (IC50 138 µM) [3], a liability magnitude that will not be identical in analogs bearing more polar or less lipophilic N-aryl groups, as OCT1 substrate recognition is strongly governed by hydrophobicity and amine geometry.

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Human OCT1 Transporter Inhibition: Measured Liability for the 4-Butylphenyl Analog

The compound inhibits human OCT1 (SLC22A1) with an IC50 of 138 µM, as measured in HEK293 cells overexpressing the transporter [1]. This value provides a baseline for hepatic-uptake liability assessment. No analogous OCT1 data are available in public databases for the closest structural analogs (4-methoxy, 3-nitro, or 4-trifluoromethoxy congeners), making the 4-butylphenyl member the only chemotype representative for which a quantitative transporter interaction parameter exists. Users selecting among in-class analogs for transporter panel profiling must therefore treat the 138 µM value as the benchmark, noting that the higher LogP of the 4-butylphenyl variant (LogP 6.22 vs. ~3.9 for the 4-methoxy analog) predicts comparatively greater OCT1 inhibitory potency within the series.

Transporter inhibition OCT1 (SLC22A1) hepatic uptake drug-drug interaction

Lipophilicity-Driven Differentiation: LogP Gap versus the 4‑Methoxy Analog

The computed LogP for N-(4-butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide is 6.22, whereas publicly listed data for the structurally closest purchasable analog, N-(4-methoxyphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide (CAS 763126-32-5), indicate a LogP approximately 2.3 log units lower [1] . A LogP shift of this magnitude translates to an estimated ~200-fold difference in octanol-water partition coefficient, directly affecting membrane permeability, non-specific protein binding, and CYP promiscuity risk.

physicochemical property lipophilicity LogP permeability

Linker Chemical Stability: Benzylamine (Reduced) vs. Benzylidene Imine (Oxidized) Analog Divergence

The target compound contains a benzylamine (CH2-NH) linker between the 2-hydroxyphenyl ring and the aniline nitrogen. The closely related compound CAS 765285-01-6 (Sigma-Aldrich SALOR-INT L450391) carries a benzylidene imine (CH=N) linker at this position [1]. Benzylidene imines are known to undergo pH-dependent hydrolysis to the corresponding aldehyde and amine, particularly under acidic conditions (pH < 5), whereas the benzylamine linkage in the target compound is hydrolytically stable [2]. Users who inadvertently order the imine analog for cell-based assays run under standard culture conditions (pH ~7.4 but with endosomal/lysosomal acidic compartments) may observe time-dependent decomposition artifacts that are absent when using the reduced benzylamine form.

chemical stability benzylamine benzylidene imine pH-dependent hydrolysis

Screening Library Provenance and Patent Precedent: Positioning Against the Modafinil Analog Series

Substituted thioacetamides bearing a diphenylmethyl or arylthio core are described in Cephalon's patent family (US 6,919,367; US 6,492,396) as wakefulness-promoting agents and treatments for Parkinson's disease and ADHD [1]. The 4-butylphenyl arylthio scaffold in this compound represents a structurally distinct departure from the benzhydrylsulfinyl core of modafinil: the sulfur is present as a thioether (S) rather than sulfoxide (S=O), and the diaryl system is unsymmetrically bridged through an aniline-nitrogen bearing a 2-hydroxybenzyl group. While the Cephalon patents do not specifically exemplify CAS 763139-08-8, the generic Markush structures encompass arylthioacetamides with substituted aniline linkers, providing a plausible therapeutic hypothesis and intellectual property context for selecting this scaffold over simpler thioacetamide analogs [1].

modafinil analog thioacetamide wakefulness Cephalon patent

N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide: Recommended Research and Procurement Use Cases


Hepatic Uptake Transporter Panel Screening: OCT1 Liability Reference

This compound's 138 µM OCT1 IC50 value provides a quantitative benchmark for assessing SLC22A1-mediated drug-drug interaction risk within the arylthioacetamide chemotype [1]. Procurement is indicated when building a structural series for transporter SAR, as it is the only analog in this subfamily with publicly disclosed OCT1 data.

Physicochemical Profiling: Extreme LogP Reference Standard

With a computed LogP of 6.22, this compound sits at the high-lipophilicity extreme of the N-aryl thioether series [2]. It is suitable as a reference for calibrating chromatographic hydrophobicity measurements (CHI LogD) or PAMPA permeability assays in a series that spans three log units of lipophilicity.

CNS-Penetrant Probe Design: Modafinil-Unrelated Thioether Scaffold

The compound replaces modafinil's sulfoxide core with a thioether and introduces an extended diarylamine bridge, a structural departure covered in wakefulness-promoting agent patents [3]. It is suitable for CNS target-agnostic phenotypic screening where a modafinil-distinct chemotype with a patent-precedent therapeutic hypothesis is desired.

Quote Request

Request a Quote for N-(4-Butylphenyl)-2-((4-((2-hydroxybenzyl)amino)phenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.